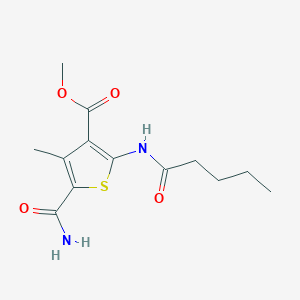

Methyl 5-carbamoyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate

Description

Properties

CAS No. |

350989-80-9 |

|---|---|

Molecular Formula |

C13H18N2O4S |

Molecular Weight |

298.36 g/mol |

IUPAC Name |

methyl 5-carbamoyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate |

InChI |

InChI=1S/C13H18N2O4S/c1-4-5-6-8(16)15-12-9(13(18)19-3)7(2)10(20-12)11(14)17/h4-6H2,1-3H3,(H2,14,17)(H,15,16) |

InChI Key |

LMOYZUXWMJFXIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=C(C(=C(S1)C(=O)N)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-carbamoyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with appropriate amines and carboxylic acid derivatives under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-carbamoyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene ring or the substituents.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, alkylating agents, and various nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-carbamoyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate has a complex structure characterized by a thiophene ring, which is known for its diverse biological activities. The compound's molecular formula is , and it possesses functional groups that enhance its solubility and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro evaluations demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Case Study:

A study assessing the compound's efficacy against human tumor cells showed a mean GI50 (growth inhibition at 50% concentration) value of approximately 15.72 µM, indicating its potent activity against tested cancer types .

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Research indicates that it can inhibit the growth of specific bacterial strains, suggesting potential applications in treating bacterial infections.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Drug Development

Given its promising biological activities, this compound is being investigated for its potential as a lead compound in drug development. Its ability to target multiple pathways involved in cancer progression positions it as a valuable candidate for combination therapies.

Further Research Directions

Future research should focus on:

- Mechanistic Studies: Understanding the precise mechanisms through which the compound exerts its anticancer and antimicrobial effects.

- In Vivo Studies: Conducting animal studies to evaluate efficacy and safety profiles.

- Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure to enhance potency and reduce toxicity.

Mechanism of Action

The mechanism of action of methyl 5-carbamoyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Position 2 Modifications

- Pentanoylamino vs. Acetylsulfanyl-Propanamido (): The pentanoylamino group imparts higher lipophilicity (logP ≈ 3.2 estimated) compared to the shorter, sulfur-containing chain in ’s compound. This may enhance membrane permeability but reduce aqueous solubility .

- Boc-Protected Amino (): The tert-butoxycarbonyl (Boc) group offers stability during synthesis, whereas the pentanoylamino group requires deprotection steps for further functionalization .

Position 5 Modifications

- Carbamoyl (Target Compound) vs. The carbamoyl group in the target compound favors hydrogen bonding, critical for crystal packing or target recognition .

Ester Group Variations

- Methyl Ester (Target) vs.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic tools like SHELX () and ORTEP () are critical for resolving the compound’s structure. The carbamoyl group at position 5 likely participates in N–H···O hydrogen bonds, forming supramolecular networks as described in ’s graph set analysis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-carbamoyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate?

- Methodological Answer: The compound is synthesized via a multi-step approach:

- Step 1: Utilize the Gewald reaction to construct the thiophene core. Ethyl acetoacetate, elemental sulfur, and a nitrile precursor (e.g., ethyl cyanoacetate) are condensed under reflux in ethanol with a catalytic base like triethylamine .

- Step 2: Introduce the pentanoylamino group via acylation. React the intermediate with pentanoyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions .

- Step 3: Hydrolysis of the ethyl ester to the carboxylic acid, followed by re-esterification with methanol to yield the methyl ester .

- Key Considerations: Monitor reaction progress using TLC and optimize stoichiometry to minimize side products like over-acylated derivatives.

Q. How is the compound characterized post-synthesis?

- Methodological Answer: A combination of analytical techniques ensures structural fidelity:

- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and carbamoyl/pentanoylamino groups. IR spectroscopy verifies carbonyl (C=O) and amide (N-H) stretches .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

- X-ray Crystallography: Single-crystal analysis resolves spatial arrangement and validates hydrogen bonding (e.g., N-H···O interactions) .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer: Common issues include:

- Disordered Solvent Molecules: Use SQUEEZE in SHELXL to model electron density from disordered solvent (e.g., DMF or water) .

- Thermal Motion Artifacts: Apply anisotropic displacement parameters (ADPs) to heavy atoms and constrain lighter atoms (e.g., H) using riding models .

- Twinned Crystals: Employ TWINLAW in SHELXL to handle twinning ratios and refine against high-resolution data .

- Validation: Cross-check with Rint (<5%) and Hirshfeld surface analysis to ensure model accuracy .

Q. How can hydrogen bonding patterns in the crystal structure inform supramolecular interactions?

- Methodological Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., N-H···O=C) into motifs like D (donor), A (acceptor), and R 2<sup>2</sup>(8) rings using software like Mercury .

- Topological Polar Surface Area (TPSA): Calculate TPSA (~90 Ų) to predict solubility and intermolecular interactions .

- Synthonic Engineering: Leverage hydrogen bond donor/acceptor ratios (e.g., 1 H-bond donor, 5 acceptors) to design co-crystals for improved bioavailability .

Q. How do researchers resolve contradictions between experimental spectral data and computational predictions (e.g., XlogP vs. measured logP)?

- Methodological Answer:

- Re-evaluate Assumptions: Verify solvent effects (e.g., DMSO vs. chloroform) on NMR chemical shifts or logP measurements .

- Hybrid DFT Calculations: Use Gaussian or ORCA to model solvation-free energies and compare with experimental partition coefficients .

- Cross-Validation: Pair HPLC-derived logP with computational XlogP (predicted ~4.0) to identify systematic errors in force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.